molecular formula C20H20N4O4S2 B6495546 ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 896329-07-0

ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6495546
CAS No.: 896329-07-0
M. Wt: 444.5 g/mol
InChI Key: YZMJAZAOIITZCN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.09259748 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings on the biological activity of this compound.

The compound's IUPAC name and structural formula indicate its complexity:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N3O3S
  • CAS Number : 306978-51-8

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. In studies involving related compounds:

  • Compounds with similar benzothiophene scaffolds have shown COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM .
CompoundIC50 (μM)Reference
PYZ30.011
PYZ381.33

Anticancer Activity

Emerging data suggest that the compound may possess anticancer properties:

  • A study screening various compounds found that those with pyrido-triazine motifs exhibited promising anticancer activity against multicellular spheroids .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented:

  • Compounds exhibiting similar structural features have shown moderate to significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Pathways : Similar compounds inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways involved in cancer proliferation.

Case Studies

Several case studies highlight the efficacy of structurally related compounds:

  • Study on COX Inhibition : A series of benzothiophene derivatives were tested for COX inhibition and demonstrated varying degrees of selectivity and potency .
  • Anticancer Screening : A drug library screening identified novel anticancer agents among compounds with pyrido-triazine structures .

Properties

IUPAC Name

ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-2-28-18(26)16-12-7-3-4-8-13(12)30-17(16)22-15(25)11-29-19-21-14-9-5-6-10-24(14)20(27)23-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJAZAOIITZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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